1-[(5-bromo-2-thienyl)sulfonyl]azepane
Description
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S2/c11-9-5-6-10(15-9)16(13,14)12-7-3-1-2-4-8-12/h5-6H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHBXJHNTUOBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]azepane typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with azepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2-thienyl)sulfonyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiophene sulfides.
Scientific Research Applications
1-[(5-bromo-2-thienyl)sulfonyl]azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group is known to enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-[(5-bromo-2-thienyl)sulfonyl]azepane with analogs from the evidence:
*Estimated based on structural similarity to .
Key Observations :
- Lipophilicity: The bromothienylsulfonyl group in the target compound likely results in a higher LogP (~5.0) compared to methylsulfonyl (LogP ~3.5) or aminosulfonyl (LogP ~2.8) analogs, suggesting better membrane permeability but lower aqueous solubility .
Q & A
Q. What are the optimal synthetic routes for 1-[(5-bromo-2-thienyl)sulfonyl]azepane?
- Methodological Answer : The synthesis typically involves reacting thienylsulfonyl chloride derivatives with azepane under controlled conditions. For example, thienylsulfonyl chloride can be coupled to azepane in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C, using a base like triethylamine to neutralize HCl byproducts. Reaction progress is monitored via TLC, and purification is achieved via column chromatography . Alternative routes include one-pot methods with DBU as a catalyst, as demonstrated for structurally similar sulfonyl-azepane derivatives .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and sulfonyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) are industry standards for refining crystal structures, particularly for resolving steric effects from the bromothienyl group .
Q. How does the bromothienyl-sulfonyl moiety influence chemical reactivity?
- Methodological Answer : The electron-withdrawing sulfonyl group increases electrophilicity at the sulfur atom, facilitating nucleophilic substitutions. The bromine atom stabilizes the thienyl ring via resonance, which can be quantified using density functional theory (DFT) to model charge distribution. Comparative reactivity studies with non-brominated analogs (e.g., 1-(2-thienylsulfonyl)azepane) reveal reduced reaction rates due to bromine’s steric and electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs?
- Methodological Answer : Contradictions often arise from subtle structural differences. For example:
- Case Study : Compare IC values of this compound with its non-brominated analog (1-(2-thienylsulfonyl)azepane). Use molecular docking to assess how bromine alters binding affinity to target enzymes (e.g., kinases). Validate via isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
- Data Table :
Q. What computational strategies predict the compound’s binding modes in enzyme inhibition?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions between the sulfonyl group and catalytic residues (e.g., serine proteases).
- Docking Studies : AutoDock Vina or Schrödinger’s Glide can predict binding poses, with validation via co-crystallization (e.g., using SHELXL for refinement) .
- QSAR Models : Develop quantitative structure-activity relationship models using Hammett constants for the bromothienyl group to correlate electronic effects with inhibitory potency .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Methodological Answer :
- Derivative Design : Replace the bromine atom with electron-donating groups (e.g., methoxy) to modulate electron density. Synthesize analogs via Suzuki-Miyaura cross-coupling to introduce aryl substituents .
- Pharmacophore Mapping : Identify critical interaction points (e.g., sulfonyl oxygen as hydrogen bond acceptor) using MOE or Discovery Studio. Validate via alanine scanning mutagenesis of target proteins .
Q. What strategies mitigate challenges in crystallizing sulfonyl-containing azepanes?
- Methodological Answer :
- Solvent Screening : Use high-boiling solvents (e.g., DMF or DMSO) for slow evaporation.
- Additives : Introduce co-crystallizing agents like crown ethers to stabilize sulfonyl-oxygen interactions.
- Cryo-Crystallography : For unstable crystals, collect data at 100 K using synchrotron radiation. Refine with SHELXL to resolve disorder in the azepane ring .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate MIC (Minimum Inhibitory Concentration) values using CLSI guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923).
- Metabolomic Profiling : Compare bacterial metabolite changes post-treatment via LC-MS to identify off-target effects confounding activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
